molecular formula C21H22FN3O4 B11377702 2-(4-fluorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide

2-(4-fluorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide

Cat. No.: B11377702
M. Wt: 399.4 g/mol
InChI Key: OLKFMZBINDZGCQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of fluorophenoxy and oxadiazole groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorophenol with an appropriate halogenated butanamide under basic conditions to form the fluorophenoxy butanamide intermediate. This intermediate is then reacted with 4-(propan-2-yloxy)phenyl-1,2,5-oxadiazole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-(4-fluorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy and oxadiazole groups play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)propanoic acid
  • 4-(4-fluorophenoxy)phenylacetic acid
  • (2-(4-fluorophenoxy)phenyl)boronic acid

Uniqueness

2-(4-fluorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22FN3O4

Molecular Weight

399.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide

InChI

InChI=1S/C21H22FN3O4/c1-4-18(28-17-11-7-15(22)8-12-17)21(26)23-20-19(24-29-25-20)14-5-9-16(10-6-14)27-13(2)3/h5-13,18H,4H2,1-3H3,(H,23,25,26)

InChI Key

OLKFMZBINDZGCQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)OC(C)C)OC3=CC=C(C=C3)F

Origin of Product

United States

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